Diethyl dimethylmalonate
Description
Historical Context and Evolution of Malonic Ester Chemistry
The journey of malonic ester chemistry is a story of foundational discoveries that have profoundly shaped the landscape of organic synthesis.
Foundational Contributions to Malonic Acid and Ester Synthesis
The synthesis of malonic acid and its ester derivatives has been a subject of interest for well over a century. Early methods laid the groundwork for the production of these crucial reagents. Two prominent conventional technologies for producing malonic acid are from chloroacetic acid and through the hydrolysis of dimethyl malonate or diethyl malonate. mdpi.com The petrochemical industry has been central to this production, enabling the creation of a vast array of products. mdpi.com More recently, environmental concerns have spurred interest in alternative methods like fermentation for malonic acid production. mdpi.com
The malonic ester synthesis itself is a chemical reaction where an ester of malonic acid, such as diethyl malonate, is alkylated at the carbon atom situated between the two carbonyl groups. wikipedia.org This intermediate is then transformed into a substituted acetic acid. wikipedia.org This process is feasible because the methylene (B1212753) group flanked by two carbonyl groups is more acidic than those adjacent to a single carbonyl group, allowing it to be deprotonated by a strong base like sodium ethoxide. britannica.com
Development of Early Alkylation and Condensation Methodologies
The malonic ester synthesis is a cornerstone of C-C bond formation. masterorganicchemistry.com The process typically involves deprotonating the malonic ester with a base to form an enolate, which then acts as a nucleophile in a reaction with an alkyl halide. masterorganicchemistry.comopenochem.org Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield a carboxylic acid. masterorganicchemistry.comopenochem.org A significant challenge in this synthesis is the potential for dialkylation, which can lead to product separation difficulties and lower yields. wikipedia.org
The versatility of malonic esters extends to various condensation reactions. For instance, they are fundamental to the Knoevenagel condensation, a key method that involves the alkylation of a malonic ester. studysmarter.co.uk Furthermore, malonic esters can be used in conjunction with other classic reactions like the Michael addition and Robinson annulation to construct cyclic compounds. studysmarter.co.uk
Significance of Diethyl Dimethylmalonate (B8719724) as a Building Block in Complex Molecular Architectures
Diethyl dimethylmalonate stands out as a particularly valuable reagent in the synthesis of intricate organic molecules.
Versatility in Carbon-Carbon Bond Formation
The structure of this compound, with its central carbon atom bonded to two methyl groups and two ethyl ester groups, makes it an excellent precursor for creating molecules with quaternary carbon centers. vulcanchem.com This feature is crucial in the synthesis of complex organic structures. The formation of an enolate ion from this compound allows it to participate in nucleophilic substitution reactions, a key mechanism for forming new carbon-carbon bonds.
Role in Introducing Functional Groups for Derivatization
Beyond carbon-carbon bond formation, this compound serves as a platform for introducing a variety of functional groups. The ester groups can be hydrolyzed to carboxylic acids or reduced to primary alcohols. vulcanchem.com These transformations open up pathways for further derivatization, allowing for the synthesis of a wide range of compounds. For example, it can be a starting material for preparing diethylmalonic acid derivatives and can react in condensation reactions to form heterocyclic compounds. vulcanchem.com
Comparative Analysis with Other Malonic Esters in Advanced Synthetic Strategies
While this compound is highly useful, its comparison with other malonic esters like dimethyl malonate and diethyl malonate reveals distinct advantages and applications for each.
Both diethylmalonate (DEM) and dimethylmalonate (DMM) share similar physicochemical properties and are used in comparable ways in the production of pharmaceuticals, agrochemicals, vitamins, dyes, and fragrances. oecd.org
Diethyl Malonate: This ester is a critical building block for introducing methylene groups in organic synthesis. It is widely used in the production of pharmaceuticals such as the antiepileptic drug vigabatrin (B1682217) and the antibiotic nalidixic acid. wikipedia.org It also finds application in the synthesis of agrochemicals and polymers.
Dimethyl Malonate: Dimethyl malonate is valued for its role in synthesizing various compounds, including pharmaceuticals and agrochemicals. cymitquimica.com It is a key intermediate in the production of barbiturates, vitamin B1, and vitamin B6. multichemindia.comatamanchemicals.com In the fragrance industry, it is a crucial raw material for synthesizing jasmonates. sanjaychemindia.comwikipedia.org Due to reduced steric hindrance from the methyl groups, dimethyl malonate exhibits higher electrophilicity compared to diethyl malonate, which can enhance its reactivity in certain reactions like Knoevenagel condensations.
The choice between these esters often depends on the specific requirements of the synthesis, including desired reactivity, solubility, and the steric environment around the reaction center. For instance, in reactions where steric bulk is a factor, the smaller methyl groups of dimethyl malonate might be preferred. Conversely, the ethyl groups in diethyl malonate can influence solubility and reaction kinetics in different ways. orientjchem.org Research has shown that in certain catalytic reactions, switching from dimethyl malonate to diethyl malonate can affect the yield of the desired product. chinesechemsoc.org
Physical and Chemical Properties of Malonic Esters
| Property | This compound | Diethyl Malonate | Dimethyl Malonate |
|---|---|---|---|
| Molecular Formula | C9H16O4 chemsrc.comnih.gov | C7H12O4 sigmaaldrich.com | C5H8O4 cymitquimica.comsolubilityofthings.com |
| Molecular Weight | 188.22 g/mol chemsrc.comnih.gov | 160.17 g/mol sigmaaldrich.com | 132.12 g/mol solubilityofthings.com |
| Boiling Point | 197.0 °C chemsrc.com | 199 °C sigmaaldrich.com | 181.00 °C solubilityofthings.com |
| Melting Point | -30.4 °C chemsrc.com | -50 °C sigmaaldrich.com | -62.00 °C solubilityofthings.com |
| Density | 1.0 g/cm³ chemsrc.com | 1.055 g/mL at 25 °C sigmaaldrich.com | 1.1140 g/cm³ solubilityofthings.com |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid sanjaychemindia.comsolubilityofthings.com |
| Odor | - | Fruity odor | Pleasant fragrance solubilityofthings.com |
| Solubility | Soluble in most organic solvents vulcanchem.com | Slightly soluble in water; soluble in alcohol, ether, chloroform, and benzene (B151609) chemicalbook.com | Soluble in water, ethanol (B145695), acetone, and dichloromethane (B109758) solubilityofthings.com |
Structural Similarities and Distinctions Impacting Reactivity
This compound belongs to the family of malonic esters, sharing a core propanedioate structure but with a critical distinction: the central α-carbon is substituted with two methyl groups. This contrasts with the parent compound, diethyl malonate, which possesses two acidic protons on this carbon.
Structural Comparison:
| Feature | Diethyl Malonate | This compound |
| α-Carbon Substituents | Two hydrogen atoms (-H, -H) | Two methyl groups (-CH₃, -CH₃) |
| Molecular Formula | C₇H₁₂O₄ | C₉H₁₆O₄ |
| Molar Mass | 160.17 g/mol | 188.22 g/mol nih.gov |
| Acidity (pKa of α-H) | ~13 libretexts.org | Not applicable (no α-hydrogens) |
The most significant structural difference is the absence of acidic α-hydrogens in this compound. In diethyl malonate, the two carbonyl groups stabilize the conjugate base (enolate) formed upon deprotonation, making the α-hydrogens unusually acidic for a CH₂ group. libretexts.orgualberta.ca This acidity is the cornerstone of its reactivity in malonic ester synthesis, allowing it to be easily converted into a potent nucleophile. wikipedia.org
This compound, having its α-hydrogens replaced by methyl groups, cannot be deprotonated at the α-carbon. vaia.com This fundamental distinction completely alters its reactivity profile. It cannot form an enolate in the traditional manner and thus cannot act as a nucleophile in standard malonic ester alkylation reactions.
Furthermore, the two methyl groups on the α-carbon introduce significant steric hindrance around the ester functionalities. This steric bulk can influence the rate and feasibility of reactions involving the carbonyl groups, such as hydrolysis. While both esters can be hydrolyzed to their corresponding dicarboxylic acids, the conditions required for this compound may be harsher due to the sterically congested environment around the ester linkages. researchgate.net
Differential Reactivity Profiles and Synthetic Utility
The structural differences between diethyl malonate and this compound lead to distinct reactivity profiles and, consequently, different applications in synthesis.
Reactivity Comparison:
| Reaction Type | Diethyl Malonate | This compound |
| Enolate Formation | Readily forms a stable enolate with base. libretexts.org | Does not form an α-carbon enolate. vaia.com |
| Alkylation | Undergoes mono- and dialkylation via its enolate. libretexts.orgwikipedia.org | Cannot be alkylated at the α-carbon. |
| Knoevenagel Condensation | Acts as the active methylene component, reacting with aldehydes and ketones. amazonaws.comoaji.net | Does not participate as the active methylene component due to the lack of α-hydrogens. |
| Hydrolysis & Decarboxylation | Hydrolyzes to malonic acid, which readily decarboxylates upon heating. libretexts.org | Hydrolyzes to dimethylmalonic acid, which requires higher temperatures for decarboxylation to yield 2-methylpropanoic acid. mlsu.ac.in |
The primary synthetic utility of diethyl malonate lies in the malonic ester synthesis , where it serves as a synthon for the ⁻CH₂COOH group, enabling the synthesis of a wide range of mono- and disubstituted acetic acids. wikipedia.orglibretexts.org Its ability to participate in Knoevenagel condensations is also a key feature, providing access to α,β-unsaturated systems. nih.gov
Conversely, this compound's utility is defined by the very absence of these reactions. Since it cannot be alkylated further, it is often the product of a dialkylation of diethyl malonate. google.com Its primary role is as a precursor to structures containing a gem-dimethyl group (two methyl groups on the same carbon). The key reaction for this compound is its hydrolysis and subsequent decarboxylation. When the resulting dimethylmalonic acid is heated, it loses CO₂ to form 2-methylpropanoic acid. mlsu.ac.in This makes this compound a useful starting material for synthesizing compounds that incorporate an isobutyryl or related structural motif. While it cannot participate in Knoevenagel condensations as the nucleophile, its derivatives can be involved in other cyclization and condensation reactions where an active methylene group is not a prerequisite.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKSYXXNGHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167270 | |
| Record name | Diethyl dimethylmalonate | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-62-1 | |
| Record name | Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl dimethylmalonate | |
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| Record name | DIETHYL DIMETHYLMALONATE | |
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| Record name | Diethyl dimethylmalonate | |
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| Record name | Diethyl dimethylmalonate | |
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Synthetic Methodologies for Diethyl Dimethylmalonate
Classical Approaches to Dimethyl/Diethyl Malonate Synthesis
The industrial production of simple malonic esters like dimethyl malonate and diethyl malonate has traditionally relied on a few key chemical pathways. These methods start from simple precursors and build the characteristic C3 dicarbonyl structure.
A long-standing and common industrial method for synthesizing malonic esters is the cyanide esterification pathway, which begins with chloroacetic acid. wits.ac.zanih.gov The process unfolds in a series of steps:
Neutralization: Chloroacetic acid is first neutralized with a base, typically sodium carbonate, to produce the sodium salt, sodium chloroacetate (B1199739). wits.ac.zanih.govphasetransfercatalysis.com
Cyanation: The sodium chloroacetate then undergoes a nucleophilic substitution reaction with sodium cyanide. google.comgoogle.comrsc.org This step, known as cyanation, replaces the chlorine atom with a nitrile group, yielding sodium cyanoacetate (B8463686). nih.govphasetransfercatalysis.com
Hydrolysis: The nitrile group of sodium cyanoacetate is hydrolyzed, often using a base like sodium hydroxide (B78521), to form sodium malonate. wits.ac.zanih.govphasetransfercatalysis.com
Esterification: Finally, the sodium malonate is acidified and then esterified with the desired alcohol (methanol for dimethyl malonate or ethanol (B145695) for diethyl malonate) in the presence of a strong acid catalyst, such as sulfuric acid. wits.ac.zaphasetransfercatalysis.comgoogle.com The crude ester is then purified by washing and distillation to obtain the final product. wits.ac.zaphasetransfercatalysis.com
This pathway is a robust and well-established method for producing malonic esters on a large scale. typeset.io
An alternative to the cyanide route is the direct carboxyesterification of chloroacetate derivatives. This method involves the reaction of sodium chloroacetate with carbon monoxide and an alcohol (e.g., ethanol) under pressure. google.comunive.it The reaction is facilitated by a transition metal catalyst, with dicobalt octacarbonyl being a commonly employed catalyst for this transformation. google.comunive.it
This process, also referred to as a carbonyl method, directly introduces the second ester group, bypassing the need for the highly toxic cyanide intermediate. up.pt While technologically advanced, the process can be complex and requires harsh reaction conditions, which can present challenges for industrial-scale implementation. wits.ac.zaup.pt
Methylation and Alkylation of Malonic Esters to Form Diethyl Dimethylmalonate (B8719724)
The synthesis of diethyl dimethylmalonate is achieved by the sequential alkylation of a parent malonic ester, such as diethyl malonate. The key to this synthesis is the acidity of the methylene (B1212753) (-CH2-) protons located between the two carbonyl groups of the malonate ester. scispace.com These protons can be readily removed by a base to form a stable carbanion (enolate), which then acts as a nucleophile to attack a methylating agent. scispace.comchemicalbook.com
The process involves two successive methylation steps. First, the malonic ester is mono-methylated to form a methylmalonic ester. A second deprotonation and methylation step then yields the dimethylated product. A significant challenge in this synthesis is controlling the reaction to prevent the formation of a mixture of unreacted starting material, the mono-methylated product, and the desired di-methylated product, as their close boiling points make separation by distillation difficult. acs.org
A variety of methylating agents can be employed for the alkylation of malonic esters.
Dimethyl Sulfate (B86663) (DMS): A powerful and reactive methylating agent, dimethyl sulfate is effective in this synthesis. wits.ac.zanih.gov However, its use is often limited by its high toxicity. thieme-connect.de
Methyl Halides: Methyl iodide and methyl bromide are also common methylating agents used in malonic ester synthesis. thieme-connect.deresearchgate.net While effective, methyl iodide can be expensive. thieme-connect.de
Dimethyl Carbonate (DMC): Increasingly, dimethyl carbonate is favored as a "green" methylating agent. google.comscispace.com It is significantly less toxic and more environmentally benign than dimethyl sulfate and methyl halides. scispace.comresearchgate.net DMC's reactivity is tunable; at temperatures around 90°C, it tends to perform methoxycarbonylation, but at higher temperatures (typically >160°C), it acts as an effective methylating agent. scispace.com This dual reactivity allows for high selectivity in methylation reactions. unive.it
The methylation of malonic esters is conducted under basic conditions to generate the required enolate nucleophile. The choice of base, catalyst, and reaction conditions significantly influences the reaction's efficiency and selectivity.
Bases: Strong bases like sodium methoxide (B1231860) and sodium ethoxide are traditionally used to ensure complete deprotonation of the malonic ester. google.comresearchgate.netmdpi.com Weaker inorganic bases, such as potassium carbonate, have also been proven effective, particularly when paired with a phase-transfer catalyst. wits.ac.zaphasetransfercatalysis.comacs.org The use of potassium carbonate avoids the need for strictly anhydrous conditions and minimizes side reactions like ester hydrolysis. phasetransfercatalysis.comscribd.com
Catalytic Systems: To overcome the low solubility of inorganic bases like potassium carbonate in organic solvents, phase-transfer catalysis (PTC) is often employed. google.comscribd.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers, facilitate the transfer of the base or enolate between the solid/aqueous phase and the organic phase, accelerating the reaction. acs.orgscribd.com This solid-liquid PTC method can be highly efficient. scribd.com Zeolites have also been explored as environmentally friendly catalysts for methylations using dimethyl carbonate. scispace.com
Reaction Conditions: The reaction is typically carried out in a suitable solvent, with acetonitrile (B52724) and toluene (B28343) being common choices. scribd.com Microwave irradiation has been utilized as a non-conventional energy source to promote and accelerate the alkylation, often leading to higher yields in shorter reaction times under solvent-free conditions. acs.org Reaction temperatures can vary widely, from ambient temperature to reflux, depending on the specific reagents and catalytic system used. unive.itresearchgate.net For instance, reactions using dimethyl carbonate as the methylating agent often require higher temperatures (160-180°C) to achieve methylation. unive.itscispace.com
The table below summarizes various conditions reported for the alkylation of malonic esters.
| Malonic Ester | Methylating Agent | Base | Catalyst/System | Solvent | Temperature | Yield/Outcome | Reference |
| Diethyl Malonate | Bromomethane | Sodium Ethoxide | - | Ethanol | Reflux | 88% (Mono-methylated) | researchgate.net |
| Diethyl Malonate | Alkyl Halides | K2CO3 | Tetrabutylammonium Bromide (TBAB) | None (Solvent-free) | Microwave | Mono- and di-alkylated products formed | acs.org |
| Diethyl Malonate | 1-Bromobutane | K2CO3 | 18-crown-6 (PTC) | Dichloromethane (B109758) | Heat | C-alkylation product | |
| Arylacetonitriles | Dimethyl Carbonate | K2CO3 | - | None (DMC as solvent) | 180°C | >99% selective mono-methylation | scispace.com |
| Diethyl Malonate | Alkyl Halides | K2CO3 | - | Acetonitrile | 100°C | C-alkylation products | scribd.com |
| Dimethyl Malonate | Alkyl Halide | K2CO3 | Phase-Transfer Catalyst | Toluene | - | C-alkylation product | phasetransfercatalysis.comgoogle.com |
| Arylacetonitriles are used as a model for CH2-active compounds, demonstrating the high selectivity of DMC for mono-methylation. |
Alkylation of Diethyl Malonate
The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a reliable route to substituted malonic esters. This process is particularly relevant for the synthesis of this compound, where two methyl groups are introduced at the α-carbon. The reaction proceeds in two key stages: the formation of a resonance-stabilized enolate followed by nucleophilic attack on an alkyl halide.
Formation of Enolate Intermediates
The initial and crucial step in the alkylation of diethyl malonate is the deprotonation of the α-carbon to form an enolate ion. pearson.com The hydrogens on the carbon situated between the two carbonyl groups of diethyl malonate are notably acidic, with a pKa of about 12.6 to 13, due to the electron-withdrawing nature of the adjacent ester groups. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub This acidity allows for the facile removal of a proton by a suitable base to generate a resonance-stabilized enolate. organicchemistrytutor.com
Sodium ethoxide is a commonly employed base for this purpose. libretexts.orglibretexts.org The use of an alkoxide base that matches the ester groups, such as sodium ethoxide for diethyl malonate, is a strategic choice to prevent transesterification reactions, which could lead to a mixture of ester products. libretexts.orgwikipedia.org The resulting enolate is a potent nucleophile, poised for the subsequent alkylation step. vaia.com Stronger bases like lithium diisopropylamide (LDA) can also be used to ensure complete and irreversible conversion to the enolate. chemistry.coach
Nucleophilic Substitution with Alkyl Halides
Once the enolate is formed, it acts as a nucleophile and readily attacks an electrophilic alkyl halide in an S(_N)2 reaction. libretexts.orgopenochem.org This reaction results in the formation of a new carbon-carbon bond at the α-position. chemistry.coach For the synthesis of this compound, a methyl halide, such as methyl iodide, is used as the alkylating agent. organicchemistrytutor.com
The reaction is subject to the typical constraints of S(_N)2 reactions, favoring primary or methyl halides. libretexts.orgpressbooks.pub After the first methylation, a second acidic proton remains on the α-carbon of the resulting ethyl methylmalonate. orgsyn.org This allows for a second deprotonation and subsequent alkylation step to introduce the second methyl group, yielding this compound. wikipedia.orgchemistry.coachualberta.ca A significant challenge in this process is the potential for the formation of a mixture of mono- and dialkylated products, which can complicate purification due to the close boiling points of the esters. wikipedia.orgorgsyn.org
Oxidative Decarboxylation Pathways for Malonic Ester Derivatives
Oxidative decarboxylation offers an alternative synthetic route, transforming malonic acid derivatives into other valuable chemical entities. These pathways often involve the removal of carboxyl groups and the formation of new carbon-carbon or carbon-heteroatom bonds.
Catalytic Systems in Oxidative Decarboxylation
Various catalytic systems have been developed to facilitate the oxidative decarboxylation of malonic acid derivatives. A notable example is an electrochemical method that converts disubstituted malonic acids into ketals and ketones under mild conditions. organic-chemistry.org This process uses ammonia (B1221849) in methanol (B129727) and a controlled electric current. organic-chemistry.orgacs.org The reaction demonstrates broad functional group tolerance. organic-chemistry.orgacs.org
Another approach involves the use of a Fukuzumi acridinium (B8443388) photooxidant in conjunction with phenyldisulfide as a redox-active cocatalyst. nih.govorganic-chemistry.org This system, activated by visible light, enables the direct hydrodecarboxylation of malonic acid derivatives. nih.gov Copper-catalyzed systems have also been employed for the aerobic oxidative decarboxylation of related compounds, highlighting the versatility of metal catalysts in these transformations. organic-chemistry.orgacs.org
Mechanistic Insights into Decarboxylation Reactions
The decarboxylation of malonic acid derivatives typically proceeds through the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com The presence of a second carbonyl group is crucial for this process. libretexts.orgmasterorganicchemistry.com In thermal decarboxylation, heating a substituted malonic acid leads to a cyclic transition state, resulting in the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final product. organicchemistrytutor.commasterorganicchemistry.com
In electrochemical oxidative decarboxylation, the proposed mechanism involves the initial formation of an ammonium carboxylate, which then loses an electron to form a radical intermediate. acs.org This is followed by the elimination of carbon dioxide to produce a carboxy-stabilized radical. acs.org Similarly, photoredox-catalyzed decarboxylation proceeds via single-electron oxidation of a carboxylate to form an acyloxyl radical, which rapidly expels CO(_2) to generate a carbon-centered radical. nih.gov
Emerging Green Chemistry Protocols for this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green approaches have been applied to the synthesis of malonate derivatives. One such method is phase-transfer catalysis (PTC) , which facilitates reactions between reactants in different phases. google.commdpi.com For the alkylation of dialkyl malonates, PTC can be used with potassium carbonate as a base in an inert solvent. google.com This method can achieve high conversions of over 98%. google.com Ionic liquids have also been explored as effective phase-transfer catalysts for the monoalkylation of diethyl malonate in solvent-free conditions, offering high yields and reduced reaction times. mdpi.com
Microwave-assisted synthesis has also emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. libretexts.orgat.ua Microwave irradiation has been successfully used for the α-arylation of diethyl malonate. researchgate.net Additionally, a solvent- and catalyst-free microwave-assisted method for the decarboxylation of malonic acid derivatives has been reported, providing the corresponding carboxylic acid in high purity and yield within minutes. scirp.org
Enzyme-catalyzed synthesis represents another green alternative. For instance, immobilized Candida antarctica lipase (B570770) B has been used to synthesize linear polyesters from dimethyl malonate in solventless conditions at mild temperatures. nih.gov
The table below summarizes some of the key findings from these emerging green chemistry protocols.
| Synthetic Method | Catalyst/Conditions | Key Findings |
| Phase-Transfer Catalysis | Potassium carbonate, tetraalkylammonium salt | Achieved >98% conversion in the synthesis of dimethyl cyclopropane-1,1-dicarboxylate. google.com |
| Ionic Liquid Phase-Transfer Catalysis | 1-N-butyl-3-methylimidazolium (bmim)-based ionic liquids | Provided high yields and low reaction times for monoalkylation of diethyl malonate under solvent-free conditions. mdpi.com |
| Microwave-Assisted Arylation | Cu(OTf)(_2), 2-picolinic acid, Cs(_2)CO(_3), toluene | Smooth coupling of aryl halides with diethyl malonate in short reaction times. researchgate.net |
| Microwave-Assisted Decarboxylation | Solvent- and catalyst-free, 200 W, 180-190°C | Rapid (3-10 min) and high-yield synthesis of carboxylic acids from malonic acid derivatives. scirp.org |
| Enzyme-Catalyzed Polycondensation | Immobilized Candida antarctica lipase B, solventless, 85°C | Facile synthesis of linear polyesters from dimethyl malonate. nih.gov |
Enzyme-Catalyzed Esterification and Transesterification
The use of enzymes, particularly lipases, offers a green alternative to traditional chemical catalysis for the synthesis of esters like this compound. These biocatalysts operate under mild conditions and exhibit high selectivity, often reducing the formation of byproducts.
Research has demonstrated the potential of enzyme-catalyzed synthesis of malonate-based polyesters using dimethyl malonate as a starting material. In one study, immobilized Candida antarctica lipase B (iCaLB) was effectively used for the polycondensation of dimethyl malonate with various aliphatic diols. nih.govrsc.orgrsc.orgwhiterose.ac.uk This enzymatic approach proved successful where traditional metal catalysts like antimony oxide and titanium butoxide failed to produce high molecular weight polymers, likely due to the chelating effect of the malonate group on the metal ions. nih.govrsc.org The enzymatic reactions were carried out under mild, solventless conditions (85 °C), highlighting the environmental benefits of this method. nih.govrsc.org
While direct enzymatic synthesis of this compound from dimethylmalonic acid and ethanol is less documented in the provided results, the successful enzyme-catalyzed synthesis of related malonate esters suggests its feasibility. For instance, lipases have been shown to catalyze the esterification of various carboxylic acids and alcohols in aqueous miniemulsions with high conversions. nih.gov Additionally, studies on the hydrolysis of diethyl malonate using enzymes like lipase from pork adipose tissue and α-chymotrypsin indicate that these enzymes can interact with malonate esters, suggesting their potential for the reverse esterification reaction under appropriate conditions. oecd.org
Solvent-Free and Reduced-Solvent Reaction Conditions
A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Research into the synthesis of this compound and its derivatives has explored solvent-free and reduced-solvent approaches.
Solvent-free conditions have been successfully applied in the enzyme-catalyzed synthesis of malonate polyesters from dimethyl malonate, where the liquid nature of the malonate at the reaction temperature (85 °C) obviates the need for a solvent. nih.govrsc.org This approach not only reduces waste but also simplifies product purification.
In other contexts, solvent-free Michael addition reactions involving dimethylmalonate have been achieved using basic ionic liquids as catalysts. rhhz.net These reactions are often rapid and produce high yields without the need for a solvent. For instance, the reaction of dimethylmalonate with acrylonitrile (B1666552) in the presence of [C4dabco]OH proceeded quickly under solvent-free conditions. rhhz.net Similarly, the Knoevenagel condensation of aromatic aldehydes with diethyl malonate has been efficiently catalyzed by the basic ionic liquid [Bmim]OH under solvent-free conditions, with the catalyst being easily recyclable. oaji.net
The alkylation of dimethyl malonate with benzylic alcohols has also been accomplished under solvent-free conditions using a ferric chloride/silica (B1680970) gel mixture and microwave irradiation, resulting in high yields. researchgate.net While not directly the synthesis of this compound, these examples demonstrate the viability of solvent-free methods for reactions involving malonate esters. In some cases where a solvent is necessary, for example, to dissolve a catalyst, the amount can be significantly reduced. For instance, in the fluorination of diethyl malonate, acetonitrile was used, but the concentration was optimized to approximately 5 mL of solvent per 1 mL of diethyl malonate. rsc.org
Utilization of Environmentally Benign Catalysts and Reagents
The replacement of hazardous and non-recyclable catalysts and reagents with more environmentally friendly alternatives is a key aspect of green synthetic methodologies.
Benign Catalysts:
Ionic liquids have emerged as green catalysts for various organic transformations, including reactions involving malonates. oaji.net They are non-volatile and can often be recycled and reused. For example, the basic ionic liquid [Bmim]OH has been used as an efficient and recyclable catalyst for the Knoevenagel condensation under solvent-free conditions. oaji.net Similarly, dicationic ionic liquids have been explored as environmentally benign catalysts for biodiesel synthesis, a type of transesterification reaction. jetir.org
Heterogeneous catalysts are also favored due to their ease of separation and reuse. Ferric chloride supported on silica gel has been used for the solvent-free alkylation of dimethyl malonate. researchgate.net In another example, a catalyst derived from the trunk and rhizome of Musa balbisiana (a type of banana plant) has been used for the transesterification of diethyl succinate (B1194679), showcasing the potential of biomass-derived catalysts. jetir.org Boric acid, an easily handled solid acid, has been shown to catalyze the monoesterification of malonic acid. researchgate.net
Benign Reagents:
The choice of reagents can also significantly impact the environmental footprint of a synthesis. In the context of methylation, dimethyl carbonate is considered a "green" methylating agent as a less toxic alternative to reagents like methyl halides or dimethyl sulfate. researchgate.net While not directly for the synthesis of this compound, this highlights a trend towards safer reagents in related transformations.
An environmentally friendly preparation method for dimethyl malonate has been disclosed that involves the esterification of cyanoacetic acid with methanol using sulfuric acid. This method aims to reduce the amount of sulfuric acid needed and the subsequent wastewater generated by first desalinating the cyanoacetic acid mixture. google.com
The following table summarizes some of the environmentally benign catalysts used in reactions involving malonate esters:
| Catalyst | Reaction Type | Substrate(s) | Key Findings |
| Immobilized Candida antarctica lipase B (iCaLB) | Polycondensation | Dimethyl malonate and aliphatic diols | Successful synthesis of polyesters under mild, solvent-free conditions where metal catalysts failed. nih.govrsc.org |
| [Bmim]OH (basic ionic liquid) | Knoevenagel Condensation | Aromatic aldehydes and diethyl malonate | Efficient, recyclable catalyst under solvent-free conditions with high yields. oaji.net |
| [C4dabco]OH (basic ionic liquid) | Michael Addition | Dimethylmalonate and acrylonitrile | Very fast reaction with excellent yields under solvent-free conditions. rhhz.net |
| Ferric chloride/silica gel | Alkylation | Dimethyl malonate and benzylic alcohols | High yields under solvent-free microwave conditions. researchgate.net |
| Musa balbisiana-derived catalyst | Transesterification | Diethyl succinate and various alcohols | Eco-friendly, non-toxic, heterogeneous catalyst from biomass. jetir.org |
| Boric Acid | Monoesterification | Malonic acid and alcohols | Effective and easily handled solid acid catalyst. researchgate.net |
Reactivity and Mechanistic Investigations of Diethyl Dimethylmalonate
Reactions of the Active Methylene (B1212753) Group in Malonic Esters
The reactivity of diethyl malonate is dominated by the presence of its central methylene (-CH₂-) group. chemicalbook.combionity.com This group is positioned between two electron-withdrawing carbonyl groups, a structural feature that confers significant acidity upon the methylene protons. bionity.comwikipedia.org This "active methylene" group is the site of numerous important carbon-carbon bond-forming reactions. chemicalbook.com
The hydrogen atoms of the methylene group in diethyl malonate are significantly more acidic (pKa ≈ 13 in DMSO) than protons on a typical alkane chain. wikipedia.orgphasetransfercatalysis.com This increased acidity is due to the powerful electron-withdrawing inductive effect of the two adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base. bionity.comwikipedia.org
When diethyl malonate is treated with a suitable base, such as sodium ethoxide, a proton is abstracted from the methylene carbon to form a resonance-stabilized carbanion, often referred to as an enolate. wikipedia.orgpearson.com The negative charge is delocalized over the central carbon and the two oxygen atoms of the carbonyl groups, as depicted by its resonance structures. wikipedia.org This delocalization greatly stabilizes the anion, facilitating its formation. wikipedia.org This stabilized carbanion is an excellent nucleophile and can readily participate in a variety of substitution and addition reactions. chemicalbook.compearson.com The use of sodium ethoxide is preferred as a base because it prevents unwanted side reactions like transesterification or ester hydrolysis. wikipedia.org
One of the most significant applications of diethyl malonate is in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. wikipedia.org The first step of this synthesis involves the alkylation of the diethyl malonate carbanion. The nucleophilic enolate reacts with an electrophile, typically an alkyl halide, in an SN2-type reaction to form a new carbon-carbon bond. pearson.comualberta.ca
This reaction yields a mono-substituted diethyl malonate. atamanchemicals.com Since the product still possesses one acidic proton on the α-carbon, the process can be repeated with another equivalent of base and an alkyl halide (which can be the same or different from the first) to yield a di-substituted malonate. ualberta.ca For example, the sequential reaction of diethyl malonate with a base and a methylating agent twice would produce diethyl dimethylmalonate (B8719724). These alkylated malonic esters can then be hydrolyzed and decarboxylated to produce mono- or di-substituted acetic acids. wikipedia.orgualberta.ca
Table 1: Example of Diethyl Malonate Alkylation
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| Diethyl Malonate | Isobutyl Bromide | Sodium Ethoxide (CH₃CH₂ONa) | Diethyl isobutylmalonate |
Data derived from multiple sources. phasetransfercatalysis.compearson.com
The carbanion generated from diethyl malonate can also act as a nucleophile in acylation reactions. chemicalbook.com For instance, it can react with acyl chlorides or anhydrides to form acylated malonic esters. These products are valuable intermediates, particularly for the synthesis of β-ketoesters, which involves a subsequent decarboxylation step. chemicalbook.com
Furthermore, the diethyl malonate enolate can participate in aldol-type reactions, attacking the carbonyl group of aldehydes or ketones. This reaction leads to the formation of a β-hydroxy ester derivative. chemicalbook.com This hydroxyalkylation serves as another pathway to functionalized molecules. chemicalbook.com
Condensation Reactions Involving Diethyl Malonate
Diethyl malonate is a key substrate in various condensation reactions, which are fundamental processes for building molecular complexity. These reactions typically involve the nucleophilic addition of the malonate carbanion to a carbonyl compound, followed by an elimination step.
The Knoevenagel condensation is a classic and widely used carbon-carbon bond-forming reaction. oaji.netwikipedia.org It involves the reaction of a compound with an active methylene group, such as diethyl malonate, with an aldehyde or a ketone. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine, or their salts. wikipedia.orgamazonaws.com
The mechanism proceeds via the base-catalyzed formation of the malonate carbanion, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. amazonaws.com The resulting alkoxide intermediate is protonated, and a subsequent dehydration (elimination of a water molecule) yields the final product, which is typically an α,β-unsaturated dicarbonyl compound known as a benzylidene or alkylidene malonate. wikipedia.orgamazonaws.com These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. oaji.net
Table 2: Examples of Knoevenagel Condensation with Diethyl Malonate
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| Aromatic Aldehydes | Diethyl Malonate | [Bmim]OH, solvent-free | Diethyl arylidenemalonate | High |
| Aliphatic/Aromatic Aldehydes | Diethyl Malonate | Immobilized Gelatine, DMSO | Diethyl alkylidene/arylidenemalonate | 85-90% |
Data derived from multiple sources. oaji.netamazonaws.comresearchgate.net
Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. In the context of the Knoevenagel condensation, significant research has focused on replacing traditional volatile organic solvents and homogeneous catalysts. oaji.net Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as highly effective catalysts and reaction media for this transformation. oaji.netresearchgate.netrsc.org
Task-specific basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), can efficiently catalyze the Knoevenagel condensation between various aldehydes and diethyl malonate, often under solvent-free conditions. oaji.netresearchgate.net These reactions are typically fast, proceed at room temperature or with gentle heating, and give high yields of the desired products. oaji.netresearchgate.net A key advantage of using ionic liquids is their low volatility and high thermal stability, which often allows for the catalyst and reaction medium to be recycled and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. oaji.netamazonaws.com Other novel catalytic systems, including immobilized enzymes like gelatine and bovine serum albumin, have also been successfully employed. amazonaws.comresearchgate.net
Michael Addition Reactions and Stereoselective Outcomes
The Michael addition, or conjugate addition, is a cornerstone carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The quintessential Michael donor is a stabilized carbanion, often generated by deprotonating an active methylene compound.
Diethyl malonate is a classic Michael donor due to the acidity of its methylene protons (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This allows for easy formation of a resonance-stabilized enolate that can readily attack Michael acceptors. chemicalbook.com However, diethyl dimethylmalonate, having its α-protons replaced by methyl groups, cannot form such an enolate under typical basic conditions. Consequently, it is generally considered unreactive as a Michael donor in standard Michael addition reactions. Research extensively details the use of its precursors, diethyl malonate and dimethyl malonate, in these reactions, but not this compound itself. rhhz.netmdpi.comarkat-usa.org
Enantioselective conjugate addition is a powerful strategy for creating chiral molecules with high stereocontrol. This field has seen significant advances, particularly through the use of chiral catalysts that can direct the approach of a nucleophile to a prochiral Michael acceptor. Numerous studies have focused on the enantioselective Michael addition of diethyl malonate and dimethyl malonate to acceptors like nitroolefins and enones, achieving high yields and excellent enantiomeric excesses. mdpi.comnih.govrsc.org
Given that this compound does not readily participate in conjugate additions, the application of enantioselective methods for this purpose is not a feature of its chemistry. The steric hindrance at the quaternary carbon further complicates potential nucleophilic attacks on other parts of the molecule. vulcanchem.com
The field of asymmetric organocatalysis has furnished a diverse toolkit of small organic molecules that can catalyze stereoselective reactions. Bifunctional catalysts, such as those based on thiourea (B124793) or cinchonine (B1669041) derivatives, are particularly effective in Michael additions. rsc.org They typically operate by activating both the nucleophile (e.g., diethyl malonate) through general base catalysis and the electrophile (e.g., a nitroolefin) through hydrogen bonding. arkat-usa.org
These organocatalytic systems are designed to interact with substrates possessing specific functional groups, like the active methylene protons of malonic esters. As this compound lacks these protons, these catalytic approaches are not applicable for promoting its participation as a Michael donor. The literature on organocatalytic Michael additions consistently employs active methylene compounds like diethyl malonate, not their fully alkylated counterparts. mdpi.comtandfonline.com
Cyclization Reactions
While lacking the reactivity for enolate-driven cyclizations like the Dieckmann condensation, this compound can be a substrate for other types of cyclization reactions, typically involving the ester functionalities or radical pathways. However, specific literature examples detailing the cyclization of this compound are sparse compared to the vast literature on cyclizations using its unalkylated precursor as a building block. ekb.egnih.govacs.org For instance, syntheses of heterocyclic compounds like pyrimidines or pyridazines often start with diethyl malonate, which provides the C-C-C backbone needed for ring formation. researchgate.netresearchgate.net
Biginelli Reaction for Heterocycle Synthesis
The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or a similar active methylene compound), and urea (B33335). wikipedia.org This reaction is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant pharmaceutical applications.
A critical component in this reaction is the active methylene compound, which provides two carbons of the resulting six-membered ring. Diethyl malonate and dimethyl malonate are frequently used for this purpose. researchgate.net The mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the active methylene compound. wikipedia.org
This compound cannot participate in the Biginelli reaction in this capacity because it lacks the necessary acidic protons to form an enolate. Therefore, it cannot serve as the β-dicarbonyl component required for the key carbon-carbon bond-forming step of the cyclocondensation.
Hydrolysis and Decarboxylation Pathways of this compound
The process begins with the hydrolysis of the two ethyl ester groups of this compound to yield dimethylmalonic acid. This geminal diacid is thermally unstable. Upon heating, it readily undergoes decarboxylation to lose one of the carboxyl groups, resulting in the formation of isobutyric acid. ualberta.camlsu.ac.in
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of the ester groups in this compound can be catalyzed by either acid or base. amelica.orguaeh.edu.mxresearchgate.net Both mechanisms are well-established for ester functionality.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide, hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAC2).
Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester groups. This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.
Proton Transfer: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695). This acid-base reaction is effectively irreversible and drives the hydrolysis to completion.
Second Hydrolysis: The process is repeated for the second ester group to form the dicarboxylate salt, dimethylmalonate.
Protonation: A final acidification step with a strong acid (e.g., HCl) is required to protonate the dicarboxylate and form dimethylmalonic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, such as refluxing with aqueous hydrochloric or sulfuric acid, the mechanism differs.
Protonation: An acid catalyst protonates the carbonyl oxygen of one of the ester groups, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the ethoxy groups, converting it into a good leaving group (ethanol).
Elimination: The intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule or another base to regenerate the acid catalyst. This sequence is then repeated for the second ester group. The entire process is reversible, so an excess of water is typically used to drive the reaction toward the products. thieme-connect.com
Radical Reactions and Carbene Precursor Applications
Studies on the photo-oxidation of analogous compounds like dimethyl malonate (DMM) provide insight into the radical chemistry of this compound. The gas-phase photo-oxidation of DMM, initiated by chlorine atoms, primarily occurs through the abstraction of a hydrogen atom from the methyl groups. researchgate.netnih.govconicet.gov.ar This initial step forms a CH3OC(O)CH2C(O)OCH2O• radical. researchgate.netnih.gov This radical intermediate can then undergo several competing reaction pathways. researchgate.netnih.govconicet.gov.ar These pathways include reaction with molecular oxygen, isomerization followed by unimolecular decomposition, and an α-ester rearrangement. researchgate.netnih.gov While direct photolysis of diethyl malonate by sunlight may occur due to its absorption at wavelengths greater than 290 nm, its primary atmospheric degradation is expected to be reaction with photochemically-produced hydroxyl radicals. nih.govechemi.com
Recent research has demonstrated that malonates can serve as precursors for cobalt(III) carbene radicals, offering an alternative to hazardous diazo compounds. acs.orgresearcher.lifechemrxiv.org In a process involving dimethyl malonate, a cobalt(III) carbene radical complex is generated under photochemical conditions. acs.orgnih.gov The mechanism involves the initial deprotonation of the malonate, which then reacts with a cobalt(III) complex. acs.orgnih.gov Upon light irradiation, this system can form the desired cobalt(III) carbene radical. acs.orgresearcher.lifechemrxiv.org
This carbene radical is a key intermediate in reactions like cyclopropanation. acs.orgnih.gov The formation of the cobalt(III) carbene radical can proceed via two pathways: hydrogen atom transfer (HAT) from a reagent like benzophenone, or homolytic cleavage of the Co-C bond to form a malonate radical and a cobalt(II) species. acs.orgnih.gov This malonate radical is then capable of abstracting a hydrogen atom to generate the carbene radical complex. acs.orgnih.gov This methodology highlights the potential of using stable and readily available malonates as carbene precursors in radical-type carbene transfer catalysis. acs.org
Computational Chemistry and Spectroscopic Analysis for Mechanistic Elucidation
Density Functional Theory (DFT) calculations have been instrumental in understanding the structure and reactivity of malonates. For dimethyl malonate, a close analog of this compound, DFT calculations at levels such as B3LYP/6-311++G** predict the existence of two stable conformers with nearly equal energy. uc.ptresearchgate.net One conformer possesses C2 symmetry, while the other, a gauche form, has C1 symmetry and is predicted to be slightly more stable. uc.ptresearchgate.net The energy barriers for interconversion between related conformers are low (less than 2 kJ mol−1), but significantly higher for interconversions that involve passing through a transition state with a vis-à-vis orientation of oxygen atoms. uc.ptresearchgate.net
DFT has also been used to investigate reaction mechanisms. For instance, in the cobalt-catalyzed carbene formation, DFT calculations of bond dissociation energies (BDEs) helped to elucidate the feasibility of different mechanistic pathways. acs.orgnih.gov The calculated BDE of the Co-C bond was found to be significantly lower than the C-H bond in the cobalt-malonate complex, supporting the likelihood of homolytic cleavage upon light irradiation to form a malonate radical. acs.orgnih.gov Furthermore, DFT has been employed to calculate the transition states for processes like nucleophilic addition and decarboxylation in reactions involving malonic acid derivatives. researchgate.net
Interactive Data Table: Calculated Bond Dissociation Energies (BDEs) in Cobalt-Malonate System
| Entry | Bond | BDE (kcal/mol) |
|---|---|---|
| 1 | Co-C in complex 1 | 33 |
| 2 | C-H in complex 1 | 95 |
| 3 | C-H in dimethyl malonate | 97 |
Data sourced from DFT calculations related to cobalt-catalyzed carbene radical formation. acs.orgnih.gov
Infrared (IR) spectroscopy, combined with computational analysis, is a powerful tool for studying the conformational properties of this compound and related compounds. For dimethyl malonate, the IR spectra of the compound isolated in low-temperature argon and xenon matrices were found to closely match the spectrum predicted by DFT calculations for the more stable gauche (C1) conformer. uc.ptresearchgate.net
Experimental spectra of solid dimethyl malonate also revealed the presence of only the C1 conformer. uc.ptresearchgate.net Annealing the low-temperature matrices did not cause significant spectral changes, suggesting that the low energy barriers allow the molecules to relax into the most stable conformation upon cooling. uc.ptresearchgate.net The characteristic absorption bands in the IR spectrum, such as the strong carbonyl (C=O) stretching vibrations between 1720 and 1750 cm⁻¹, confirm the presence of key functional groups. This combination of experimental IR spectroscopy and theoretical calculations provides a detailed picture of the conformational landscape of malonic esters. uc.ptresearchgate.net
Interactive Data Table: Key IR Spectral Data for Malonate Derivatives
| Functional Group | Spectroscopic Observation | Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Strong absorption | 1720-1750 |
| Nitro N=O (asymmetric) | Intense band | ~1520 |
| Nitro N=O (symmetric) | Intense band | ~1350 |
| Aromatic C-C | Fingerprint region | 1400-1600 |
Data based on spectroscopic characterization of a substituted dimethyl malonate.
NMR Spectroscopy in Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in the study of chemical reactions involving this compound. It provides detailed information at the molecular level, enabling chemists to monitor the progress of a reaction in real-time and to unambiguously determine the structure of the resulting products. This technique is founded on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency and pattern of these signals are highly sensitive to the chemical environment of the nuclei, offering a unique fingerprint of the molecule's structure.
In the context of reactions with this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. ¹H NMR is particularly useful for reaction monitoring due to its high sensitivity and the short acquisition times required for spectra. By observing the disappearance of signals corresponding to the reactants and the simultaneous appearance of new signals corresponding to the products, the conversion and rate of the reaction can be determined. For instance, the progress of a reaction can be tracked by integrating the signals of specific protons of both the starting material and the product and comparing their relative intensities over time. acs.org
Product characterization heavily relies on a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) in a ¹H NMR spectrum reveal the connectivity of protons within a molecule. Similarly, ¹³C NMR provides information about the carbon framework. For complex structures, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the definitive structural elucidation of reaction products.
NMR Data for this compound
The characteristic NMR signals for this compound serve as a baseline for monitoring its consumption during a reaction. The ¹H NMR spectrum is distinguished by a quartet and a triplet for the ethyl groups and a singlet for the methyl groups. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon, and the carbons of the ethyl and methyl groups.
¹H NMR Spectral Data of this compound nih.govresearchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 4H | -OCH₂CH₃ |
| ~1.4 | Singlet | 6H | -C(CH₃)₂ |
| ~1.2 | Triplet | 6H | -OCH₂CH₃ |
¹³C NMR Spectral Data of this compound nih.gov
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~61 | -OCH₂CH₃ |
| ~52 | -C(CH₃)₂ |
| ~21 | -C(CH₃)₂ |
| ~14 | -OCH₂CH₃ |
Application in Mechanistic Studies
NMR spectroscopy is a powerful tool for investigating reaction mechanisms. For example, in the study of catalytic reactions, NMR can be used to identify reaction intermediates. By carefully designing experiments, such as running reactions at low temperatures or using specific isotopic labeling, transient species can sometimes be observed and characterized. Titration experiments monitored by ¹H NMR can also provide insights into the interactions between reactants and catalysts, helping to elucidate the catalytic cycle. researchgate.net
In a study on the Michael addition of dimethyl malonate to 2-cyclopenten-1-one, the structure of the product, dimethyl (3-oxocyclopentyl)malonate, was confirmed using ¹H and ¹³C NMR. nih.gov The disappearance of the vinyl proton signals of the cyclopentenone and the appearance of new aliphatic proton signals, along with the characteristic signals for the malonate moiety, confirmed the formation of the addition product.
¹H NMR Spectral Data for a Representative Michael Addition Product: Dimethyl (3-oxocyclopentyl)malonate nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.73 | Singlet | OCH₃ |
| 3.71 | Singlet | OCH₃ |
| 3.35 | Doublet | CH(CO₂Me)₂ |
| 2.76 - 2.90 | Multiplet | CH₂C=O |
| 2.47 | Doublet of Doublets | CH₂CH |
| 2.26 - 2.36 | Multiplet | CH₂CH |
| 2.11 - 2.26 | Multiplet | CH₂CH₂ |
| 1.97 | Doublet of Doublet of Doublets | CH₂CH₂ |
| 1.55 - 1.69 | Multiplet | CH₂CH₂ |
The use of real-time NMR monitoring has also been demonstrated in multicomponent reactions, where the transformation of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate was followed to confirm the proposed reaction pathway. researchgate.netmdpi.com Such in-situ monitoring provides a wealth of kinetic and mechanistic data that would be difficult to obtain through traditional methods of analysis. acs.org
Applications of Diethyl Dimethylmalonate in Specialized Organic Synthesis
Synthesis of Active Pharmaceutical Ingredients (APIs) and Medicinal Chemistry Research
The unique structure of diethyl dimethylmalonate (B8719724) makes it an important building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to introduce a dimethyl-substituted carbon atom into a molecular structure is particularly useful in medicinal chemistry for creating analogs of existing drugs and exploring new chemical entities with therapeutic potential.
Diethyl dimethylmalonate serves as a key precursor in the synthesis of certain barbiturates and related compounds that exhibit sedative and anticonvulsant properties. The classical synthesis of barbituric acid involves the condensation of a malonic ester with urea (B33335). orgsyn.orgchemicalbook.comcutm.ac.invizagchemical.comuobasrah.edu.iq When this compound is used in this reaction, it leads to the formation of 5,5-dimethylbarbituric acid.
The general reaction involves the base-catalyzed condensation of this compound with urea. The presence of the two methyl groups on the alpha-carbon of the malonate ester is crucial as they become the substituents at the 5-position of the resulting barbiturate (B1230296) ring. This position is a key determinant of the pharmacological activity of the barbiturate. By using this compound, medicinal chemists can synthesize barbiturates with a gem-dimethyl substitution pattern at the C5 position, which influences the compound's lipophilicity and its interaction with the GABA-A receptor, thereby modulating its sedative and anticonvulsant effects.
| Reactant 1 | Reactant 2 | Product | Application |
| This compound | Urea | 5,5-Dimethylbarbituric acid | Precursor for sedatives and anticonvulsants |
This compound is a versatile reagent in the synthesis of heterocyclic compounds such as quinolones and pyrimidines, which are scaffolds for many therapeutic agents. guidechem.comresearchgate.netorientjchem.orgorganic-chemistry.org
In quinolone synthesis, one of the established methods is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. nih.govqeios.com this compound can be employed in variations of this synthesis to introduce a gem-dimethyl group at the 3-position of the quinolone ring system. This substitution can influence the antibacterial activity and pharmacokinetic properties of the resulting quinolone derivatives.
For the synthesis of pyrimidine (B1678525) derivatives, this compound can undergo condensation reactions with various amidines or urea analogs. researchgate.netorientjchem.orggoogle.com For instance, reaction with guanidine (B92328) would yield a 2-amino-4,6-dihydroxy-5,5-dimethylpyrimidine. These pyrimidine derivatives are important intermediates in the development of various drugs, including antivirals and anticancer agents. The dimethyl substitution can enhance the metabolic stability of the pyrimidine ring.
This compound and its analogs are crucial intermediates in the synthesis of several specific drug molecules.
Pipemidic Acid: While dimethyl malonate is more commonly cited in the synthesis of pipemidic acid, a quinolone antibacterial agent, the underlying chemistry allows for the use of this compound to create analogs. chemicalbook.com The synthesis involves the reaction of a pyrimidine derivative with a malonic ester, and using this compound would result in a pipemidic acid analog with a dimethyl-substituted side chain.
Vigabatrin (B1682217): The synthesis of the anticonvulsant drug vigabatrin involves the use of diethyl malonate. drugfuture.comgoogle.comgoogle.com A synthetic route to vigabatrin analogs could utilize this compound to introduce a gem-dimethyl group, potentially altering the drug's potency and selectivity as a GABA-T inhibitor.
Phenylbutazone (B1037): The synthesis of this non-steroidal anti-inflammatory drug (NSAID) involves the alkylation of a malonic ester. google.comgoogle.com Using this compound in the synthesis of phenylbutazone analogs would result in a compound with a dimethylated carbon in the side chain, which could affect its anti-inflammatory activity and gastrointestinal side-effect profile.
Nalidixic Acid: Diethyl malonate is a key starting material in the synthesis of nalidixic acid, the first of the quinolone antibiotics. wikipedia.orggoogle.com The synthesis involves a reaction with a naphthyridine intermediate. Employing this compound would lead to the synthesis of nalidixic acid analogs with a dimethyl group, which could modulate the antibacterial spectrum and potency.
This compound can be used to synthesize α,α-dimethyl amino acids, which are important building blocks in peptide and protein chemistry. The synthesis typically starts with the bromination of this compound, followed by reaction with sodium azide (B81097) to introduce the azido (B1232118) group. Subsequent reduction of the azido group to an amine, followed by hydrolysis of the ester groups, yields the desired α,α-dimethyl amino acid.
Alternatively, a variation of the diethyl acetamidomalonate synthesis can be employed. quora.comquora.comwikipedia.orgaskfilo.comresearchgate.net This method would involve the use of this compound as the starting material, which after introduction of an amino group and subsequent hydrolysis and decarboxylation would lead to the formation of α,α-dimethyl amino acids. These non-natural amino acids are used to create peptides with increased resistance to enzymatic degradation and to study protein structure and function.
| Starting Material | Key Transformation | Product | Application |
| This compound | Bromination, azidation, reduction, hydrolysis | α,α-Dimethyl amino acid | Peptide synthesis, protein engineering |
While the alpha-carbon of this compound is not a stereocenter, its use in reactions that generate new stereocenters is of interest in chiral synthesis. rsc.orglongdom.orgresearchgate.net For instance, in asymmetric Michael additions, this compound can act as a nucleophile. The addition of this compound to a prochiral α,β-unsaturated compound in the presence of a chiral catalyst can lead to the formation of an enantioenriched product.
Although specific examples for the synthesis of 4-methylpregabalin (B8757328) using this compound are not prevalent, the principles of asymmetric synthesis suggest its potential. The synthesis of pregabalin (B1679071) analogs often involves the Michael addition of a malonate to a nitroalkene. Using a chiral catalyst, it would be feasible to react this compound with a suitable nitroalkene to produce a precursor to a dimethylated analog of 4-methylpregabalin with high stereoselectivity. This approach allows for the creation of novel stereoisomers of pharmacologically active molecules for structure-activity relationship studies.
Agrochemical and Pesticide Synthesis
In the agrochemical sector, this compound serves as a valuable intermediate for the synthesis of herbicides and pesticides. nbinno.comnbinno.com The gem-dimethyl group can enhance the biological activity and selectivity of the agrochemical.
The synthesis of certain pesticides involves the reaction of this compound with other chemical intermediates to construct the core structure of the active ingredient. For example, it can be used to synthesize heterocyclic compounds that form the basis of some herbicides. The presence of the dimethyl group can influence the molecule's interaction with the target enzyme or receptor in the pest or weed, leading to improved efficacy. Furthermore, the lipophilicity imparted by the methyl groups can affect the absorption and translocation of the agrochemical within the plant or insect, which are critical factors for its performance. The use of this compound allows for the creation of a diverse range of agrochemicals with tailored properties to meet the specific needs of modern agriculture. nbinno.comnbinno.com
Fungicides (e.g., Isoprothiolane) and Plant Growth Regulators (e.g., Ethychlozate)
Diethyl malonate, a related compound, serves as a versatile precursor in the synthesis of various agrochemicals. Its reactivity is centered around the active methylene (B1212753) group, which can be readily alkylated and subsequently transformed into a variety of heterocyclic systems that form the backbone of many pesticides and plant growth regulators.
While direct synthesis pathways for Isoprothiolane and Ethychlozate from this compound are not prominently described in readily available literature, the synthesis of other agrochemicals provides a template for how malonate esters are utilized. For instance, diethyl malonate is a key starting material for certain pesticides. wikipedia.org The general strategy involves the condensation of the malonate with other reagents to build the core structure of the target molecule.
Derivatives of 2-amino-4-chloro-6-methoxypyrimidine
In the synthesis of pesticides, diethyl malonate is used in the preparation of derivatives of 2-amino-4-chloro-6-methoxypyrimidine. wikipedia.org These pyrimidine derivatives are crucial intermediates for a class of sulfonylurea herbicides. The synthesis typically involves the reaction of guanidine with diethyl malonate to form the pyrimidine ring, which is then further modified. A patent describes a method for synthesizing 2-amino-4,6-dimethoxypyrimidine, a related compound, using diethyl malonate and guanidine nitrate. google.com
| Reactant 1 | Reactant 2 | Product | Application |
| Diethyl Malonate | Guanidine Nitrate | 2-amino-4,6-dihydroxypyrimidine | Intermediate for Herbicides |
Fragrance and Flavor Industry Applications
Malonate esters are fundamental building blocks in the fragrance industry, prized for their role in creating valuable aroma compounds. quora.comnih.gov
Synthesis of Jasmonates (e.g., Methyl Dihydrojasmonate) and Hedione
In the fragrance industry, dimethyl malonate is extensively used as a raw material for synthesizing jasmonates. pefte.com For example, the widely used fragrance ingredient methyl dihydrojasmonate (often known by the trade name Hedione) is synthesized using cyclopentanone, pentanal, and dimethyl malonate. pefte.com The synthesis involves a Michael addition of dimethyl malonate to an α,β-unsaturated ketone, followed by further chemical transformations.
| Starting Material 1 | Starting Material 2 | Reagent | Key Intermediate/Product |
| Cyclopentanone | Pentanal | Dimethyl Malonate | Methyl Dihydrojasmonate (Hedione) |
Polymer Chemistry and Material Science
Malonate esters are valuable monomers and modifying agents in the field of polymer chemistry, contributing to the synthesis of polyesters and polyurethanes.
Precursors for Polyurethanes and Polyesters
Diethyl malonate is utilized as a blocking agent for polyisocyanates in the formation of polyurethane compositions. google.com The malonate group effectively caps (B75204) the highly reactive isocyanate groups, allowing for the formulation of stable one-component systems that cure upon heating. The thermal release of the blocking agent regenerates the isocyanate, which then reacts with a polyol to form the polyurethane network.
In polyester (B1180765) synthesis, malonic acid or its esters, such as dimethyl malonate and diethyl malonate, can be used as diacid monomers. google.com These can be incorporated into polyester chains through polycondensation reactions with diols, offering a route to self-curable polyesters when combined with monomers containing α,β-unsaturated groups. google.com Reports on malonate polymers also describe the synthesis of aliphatic hyperbranched polyesters from monomers derived from commercial diethyl malonate. rsc.org
| Polymer Type | Role of Malonate Ester | Specific Ester Mentioned |
| Polyurethanes | Blocking agent for polyisocyanates | Diethyl Malonate google.comgoogle.com |
| Polyesters | Monomer (diacid equivalent) | Diethyl Malonate, Dimethyl Malonate google.com |
Enzyme-Catalyzed Polymerization for Sustainable Materials
In the pursuit of greener and more sustainable polymers, enzyme-catalyzed polymerization has emerged as a powerful technique. Research has demonstrated the successful enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as the diester monomer. rsc.orgnih.govrsc.org This process utilizes enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) and can be conducted under mild, solventless conditions. rsc.orgnih.govrsc.org This enzymatic approach avoids the high temperatures and metal catalysts often required in conventional polyester synthesis, aligning with the principles of green chemistry. rsc.orgnih.govrsc.org
Research Findings on Enzyme-Catalyzed Malonate Polyesters:
Analytical Methodologies for Diethyl Dimethylmalonate and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental tool for separating and quantifying components within a mixture. For diethyl dimethylmalonate (B8719724) and its derivatives, both gas and liquid chromatography are extensively utilized.
Gas Chromatography (GC) for Quantitative Determination and Purity Assessment
Gas chromatography (GC) is a robust technique for the quantitative analysis and purity assessment of volatile compounds like diethyl dimethylmalonate. dtic.mil The method typically involves injecting a sample into a heated column, where it is vaporized and carried by an inert gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.
A flame ionization detector (FID) is commonly used for the detection of this compound, offering high sensitivity. dtic.mil For instance, a study on the determination of trace quantities of diethyl malonate in ethanol (B145695) demonstrated the effectiveness of GC-FID for quantifying the compound in the nanogram range. dtic.mil The method development involved optimizing chromatographic conditions to achieve good separation from the solvent and a linear response over a defined concentration range. dtic.mildtic.mil Purity assessment by GC is often a key quality control parameter, with acceptable purity levels for commercial-grade diethyl diethylmalonate, a related compound, being greater than 95%.
GC can be coupled with mass spectrometry (GC-MS) for enhanced identification of separated components. nih.gov This hyphenated technique provides both the retention time from the GC and the mass spectrum of the analyte, offering a high degree of confidence in its identification. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Malonates
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing less volatile or thermally labile compounds, including derivatized malonates. nih.govwikipedia.org While this compound itself can be analyzed by GC, its derivatives or related malonic acids often require the versatility of LC-MS. nih.govjst.go.jp
Chemical derivatization is a strategy employed to enhance the sensitivity and chromatographic retention of polar analytes in reversed-phase LC-MS. umich.eduddtjournal.com For example, malonic acid, a related dicarboxylic acid, can be derivatized to improve its detection by LC-MS/MS. nih.gov One method involves converting malonic acid into di-(1-methyl-3-piperidinyl)malonate (DMP-MA), which can then be quantified with high sensitivity using positive electrospray ionization (ESI) LC-MS/MS. nih.gov This derivatization significantly improves the ionization efficiency and allows for detection at the femtomole level. nih.gov
The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.gov This approach has been successfully applied to the quantification of serum malonate, demonstrating the reliability and reproducibility of the method with a mean recovery of 96.0%. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the functional groups present and the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structure. Key absorptions include the strong C=O stretching vibration of the ester groups and the C-O stretching vibrations.
For the related compound dimethyl malonate, studies have investigated its infrared spectra in detail, often supported by theoretical calculations to assign the observed vibrational modes. rsc.orgresearchgate.net The carbonyl (C=O) stretching region is of particular interest. In a study involving the reaction of dimethyl malonate with an isocyanate, a new peak around 1670 cm⁻¹ was attributed to the formation of an amide carbonyl group. researchgate.net Fourier-transform infrared (FTIR) spectroscopy is a common method for obtaining IR spectra and has been used to confirm the structure of synthesized oligomers derived from malonic acid. researchgate.netniscpr.res.in
Table 1: Key IR Spectral Data for Malonate Esters
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | 1730-1750 | Strong stretching vibration |
| C-O (Ester) | 1100-1300 | Stretching vibrations |
| C-H (Alkyl) | 2850-3000 | Stretching vibrations |
Note: The exact wavenumbers can vary depending on the specific malonate ester and the sampling technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei.
For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the two ethyl groups, the methylene (B1212753) protons of the ethyl groups, and the protons of the two methyl groups attached to the central carbon. researchgate.net The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) provide information about neighboring protons.
The ¹³C NMR spectrum of this compound would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the quaternary central carbon, the methylene carbons of the ethyl groups, and the methyl carbons. spectrabase.com Spectral databases provide reference spectra for this compound and related compounds, aiding in structure confirmation. nih.govnih.govspectrabase.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |
| ¹H | -CH₂- (Ethyl) | ~4.2 | Quartet |
| ¹H | -CH₃ (Ethyl) | ~1.2 | Triplet |
| ¹H | C(CH₃)₂ | ~1.4 | Singlet |
| ¹³C | C=O (Ester) | ~170 | N/A |
| ¹³C | C(CH₃)₂ | ~50 | N/A |
| ¹³C | -CH₂- (Ethyl) | ~60 | N/A |
| ¹³C | -CH₃ (Ethyl) | ~14 | N/A |
| ¹³C | C(CH₃)₂ | ~20 | N/A |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
For this compound, the mass spectrum can be obtained using various ionization techniques, with electron ionization (EI) being common in conjunction with GC-MS. nih.gov The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragments for this compound would result from the loss of ethoxy groups (-OCH₂CH₃) or other neutral fragments. nih.govmassbank.jp
Publicly available mass spectral libraries contain experimental data for this compound, showing the relative intensities of the major fragment ions. nih.govmassbank.jp For example, the top five peaks in the GC-MS spectrum of this compound are often listed to aid in identification. nih.gov
Table 3: Top 5 Peaks from a Representative GC-MS Spectrum of this compound
| m/z | Relative Intensity |
| 88 | 99.99 |
| 87 | 64.50 |
| 115 | 58.90 |
| 143 | 50.80 |
| 29 | 39.70 |
Source: PubChem CID 15382. nih.gov The relative intensities can vary between instruments.
Adsorption Isotherm Studies using Spectrophotometry
Spectrophotometry is a widely employed analytical technique for investigating the adsorption of chemical compounds onto various surfaces. This method relies on measuring the amount of light absorbed by a substance, which is directly proportional to its concentration. In the context of adsorption studies, spectrophotometry is used to determine the concentration of the adsorbate, such as this compound, remaining in a solution after it has been in contact with an adsorbent material. By measuring the initial and final concentrations, the amount of substance adsorbed onto the material can be calculated. This data is then used to construct adsorption isotherms, which are graphical representations of the amount of substance adsorbed per unit mass of adsorbent versus the equilibrium concentration of the substance in the solution at a constant temperature.
These isotherms are crucial for understanding the adsorption mechanism and evaluating the efficiency of different adsorbent materials. Several models, including the Langmuir, Freundlich, and Temkin isotherms, can be applied to the experimental data to describe the adsorption behavior. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.
Detailed Research Findings
A study by Vadi and Lorestani investigated the adsorption behavior of diethyl malonate, a close structural analog of this compound, on single-walled carbon nanotubes (SWCNTs) using a UV-Vis spectrophotometer. researchgate.netorientjchem.org The research was conducted at a constant temperature of 295 K with a fixed pH and contact time. researchgate.netresearchgate.net Five different initial concentrations of the ester, ranging from 100 to 300 µg/mL, were prepared, and 0.01 g of SWCNTs were added to 10 mL of each standard solution. researchgate.netorientjchem.orgresearchgate.net The mixtures were shaken for 60 minutes to reach equilibrium. orientjchem.orgresearchgate.net
The amount of diethyl malonate adsorbed onto the SWCNTs at each concentration was determined by measuring the change in the concentration of the ester in the solution using spectrophotometry. researchgate.netorientjchem.orgresearchgate.net The experimental data were then fitted to the Langmuir, Freundlich, and Temkin isotherm models to evaluate the adsorption mechanism. researchgate.netorientjchem.org The results indicated that the Freundlich isotherm model provided the best fit for the experimental data, suggesting that the adsorption of diethyl malonate onto SWCNTs occurs on a heterogeneous surface. researchgate.netorientjchem.org
The study also compared the adsorption of diethyl malonate with that of dimethyl malonate and found that diethyl malonate exhibited higher adsorption. This was attributed to the electron-donating effect of the ethyl groups in diethyl malonate, which enhances its interaction with the π-electron system of the carbon nanotubes. orientjchem.org
The following tables present the data obtained from the study on the adsorption of diethyl malonate on single-walled carbon nanotubes.
Table 1: Adsorption of Diethyl Malonate on Single-Walled Carbon Nanotubes researchgate.net
| Initial Concentration of Diethyl Malonate (mg/L) | Amount Adsorbed (mg/g) |
| 100 | 0.0742 |
| 150 | 0.1147 |
| 200 | 0.1552 |
| 250 | 0.1957 |
| 300 | 0.2370 |
Table 2: Isotherm Model Parameters for Diethyl Malonate Adsorption researchgate.net
| Isotherm Model | Parameters | Correlation Coefficient (R²) | |
| Langmuir | q_m (mg/g) | 36.0974 | 0.993 |
| b (L/mg) | 0.0132 | ||
| Freundlich | K_f ((mg/g)(L/mg)^(1/n)) | 4.8035 | 0.9934 |
| n | 3.1473 | ||
| Temkin | A (L/g) | 7.5405 | 0.9838 |
| b_T (J/mol) | 0.5825 | ||
| B | 3.208 |
These findings demonstrate the utility of spectrophotometry in quantifying the adsorption of compounds like diethyl malonate and in elucidating the underlying adsorption mechanisms through the application of isotherm models. The data indicates that single-walled carbon nanotubes can serve as an effective adsorbent for diethyl malonate, with the adsorption process being well-described by the Freundlich isotherm.
Environmental and Sustainable Aspects in Diethyl Dimethylmalonate Chemistry
Evaluation of Synthesis Pathways for Environmental Impact
The production of malonic esters, including diethyl dimethylmalonate (B8719724), has traditionally involved methods with significant environmental drawbacks. However, increasing focus on green chemistry principles is driving the adoption of cleaner and more efficient synthetic strategies.
Green metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to compare different synthetic routes.
While specific green metric analyses for diethyl dimethylmalonate are not extensively published, studies on closely related compounds like diethyl fluoromalonate (synthesized from diethyl malonate) offer valuable insights. A comparison of three methods—the hexafluoropropene (B89477) (HFP) method, the Halex (halogen exchange) process, and copper-catalyzed direct fluorination—reveals significant differences in environmental impact rsc.org. The direct fluorination method is shown to be superior from a green chemistry perspective, demonstrating the potential for developing more sustainable syntheses rsc.org.
Traditional synthesis routes for dialkyl malonates often have poor environmental profiles. For instance, the sodium oxide method for producing dimethyl malonate is a lengthy process that uses highly toxic reagents and generates a large amount of salt waste, complicating subsequent treatment chemicalbook.com. Similarly, the hydrolysis of diethyl malonate to produce malonic acid is noted for its significant environmental footprint and increased production costs mdpi.comresearchgate.net. In contrast, modern approaches aim to improve these metrics. For example, a newer process for dimethyl malonate that involves passing hydrogen chloride gas through the reaction mixture avoids the decomposition of cyanoacetic acid and reduces the consumption of sulfuric acid and the generation of wastewater google.com.
Table 1: Comparison of Green Metrics for Diethyl Fluoromalonate Synthesis from Diethyl Malonate This table illustrates the application of green metrics to a derivative of diethyl malonate, highlighting the differences between synthetic strategies.
| Metric | HFP Method | Halex Cumulative | Cu Catalysed Direct Fluorination (distilled) |
| Yield [Purity %] | Fair | Good | 77 orgsyn.org |
| Atom Economy (AE) | Low | - | - |
| Reaction Mass Efficiency (RME) | - | - | - |
| Step MI/PMI Total | High | - | - |
Source: Adapted from research on diethyl fluoromalonate synthesis. rsc.org
A primary goal in greening the synthesis of this compound is the reduction of waste and the use of environmentally benign solvents. Conventional methods often generate significant waste streams. The use of sulfuric acid as a catalyst in traditional dimethyl malonate synthesis, for example, necessitates a water wash and produces a large volume of wastewater researchgate.net.
Efforts to improve sustainability focus on several key areas:
Catalyst Choice: Shifting from stoichiometric reagents to catalytic systems reduces waste. The development of a copper-nitrate-catalyzed direct fluorination of diethyl malonate is one such example rsc.org.
Solvent Reduction and Replacement: Many optimization efforts aim to reduce solvent volumes or replace hazardous solvents. In one improved synthesis, the use of large quantities of dichloromethane (B109758), a harmful solvent, was avoided through a simplified filtration process instead of extensive extraction steps rsc.org. Research has also demonstrated the feasibility of solvent-free reactions, such as the conjugate addition of dimethyl malonate to cinnamaldehydes in a continuous flow system, where the excess dimethyl malonate can be removed by simple distillation epa.gov.
Process Intensification: Integrating reaction and separation steps, as seen in reactive distillation, can eliminate waste streams entirely. This has been shown to be a feasible approach for producing dimethyl maleate (B1232345) without any wastewater generation researchgate.net. Another innovative method for dimethyl malonate production reduces sulfuric acid use and wastewater by altering the desalination step in the process google.com.
Degradation Pathways and Environmental Fate
Understanding how this compound behaves and breaks down in the environment is crucial for assessing its long-term impact. Its primary degradation pathways include hydrolysis in water and photo-oxidation in the atmosphere. The compound is considered to be readily biodegradable, with one study showing 92% degradation in 7 days and 98% in 28 days oecd.org.
In aquatic systems, the primary degradation process for this compound is hydrolysis. The rate of this reaction is highly dependent on the pH of the water. The ester groups are cleaved in a two-step process, first yielding the monoethyl ester and subsequently malonic acid and ethanol (B145695) echemi.comnih.govacs.org.
Studies have shown that the compound hydrolyzes readily in neutral and alkaline conditions but is more stable in acidic water nih.gov.
Table 2: Hydrolysis Half-Life of Diethyl Malonate at Different pH Levels
| pH | Temperature (°C) | Half-Life |
| 4 | 50 | >5 days (<10% hydrolysis) |
| 7 | 25 | 137.5 hours |
| 7 | 50 | 15.9 hours |
| 9 | 50 | <2.4 hours |
Source: ECHEMI, based on OECD Guideline 111. nih.gov
When released into the atmosphere, this compound is expected to exist solely as a vapor nih.gov. Its atmospheric fate is determined by its reaction with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life for this reaction is approximately 3.1 days nih.gov.
Detailed studies on the gas-phase photo-oxidation of the closely related dimethyl malonate (DMM) initiated by chlorine atoms provide further insight. These studies show that the reaction proceeds mainly through the abstraction of a hydrogen atom from the methyl groups nih.govacs.org. The resulting radical undergoes further reactions with atmospheric oxygen, leading to the formation of various degradation products, including monomethyl malonate, carbon monoxide, carbon dioxide, and formic acid nih.govacs.orgorientjchem.org. The rate coefficient for the reaction of DMM with chlorine atoms was determined to be (3.8 ± 0.4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K nih.govacs.org.
Adsorption Behavior on Environmental Sorbents (e.g., Carbon Nanotubes)
The tendency of a chemical to adsorb to solids in the environment affects its mobility and bioavailability. Based on a low estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 10, this compound is not expected to significantly adsorb to suspended solids and sediment in aquatic environments and is predicted to have very high mobility in soil nih.govacs.org.
However, specific interactions with certain materials, such as carbon nanotubes, can differ. Carbon nanotubes are recognized for their high surface area and potential to adsorb organic molecules. Research on the adsorption of diethyl malonate and dimethyl malonate onto single-walled carbon nanotubes (SWCNTs) provides specific data on this interaction researchgate.netresearchgate.net.
The study found that:
Adsorption of both esters onto SWCNTs increased as their concentration in solution increased researchgate.net.
Diethyl malonate exhibited higher adsorption compared to dimethyl malonate. This is attributed to the electron-donating effect of the ethyl groups, which enhances the interaction between the ester's carbonyl group and the π-electron system of the carbon nanotubes researchgate.net.
The experimental data for the adsorption process were best described by the Freundlich isotherm model, which is often used for heterogeneous surfaces researchgate.net.
Table 3: Adsorption Isotherm Models for Diethyl and Dimethyl Malonate on SWCNTs This table summarizes the findings of a study on the adsorption behavior of malonate esters on single-walled carbon nanotubes.
| Isotherm Model | Applicability for Diethyl/Dimethyl Malonate Adsorption | Description |
| Langmuir | Studied | Assumes monolayer adsorption onto a homogeneous surface. |
| Freundlich | Best Compatibility | An empirical model used for heterogeneous surfaces and multilayer adsorption. |
| Temkin | Studied | Considers the effect of adsorbate-adsorbate interactions on the heat of adsorption. |
Source: Vadi & Lorestani, 2012. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Catalytic Methodologies
A primary focus of future research is the development of new catalytic methods to control the stereochemistry of reactions involving malonate esters. The ability to selectively produce a single enantiomer of a chiral molecule is crucial in the pharmaceutical industry. The Michael addition, a fundamental carbon-carbon bond-forming reaction, is a key area of this research. While much work has focused on dimethyl malonate, the principles are directly applicable and are being extended to diethyl malonate.
Recent studies have demonstrated the use of bifunctional organocatalysts, such as 2-aminoDMAP/urea (B33335) derivatives, for the enantioselective Michael addition of diethyl malonate to trans-β-nitroolefins. metu.edu.tr Under optimized conditions using just 5 mol% of the catalyst in toluene (B28343) at room temperature, the desired products, which are precursors to GABA analogues, can be synthesized with up to 94% enantiomeric excess (ee). metu.edu.tr Similarly, chiral phase-transfer catalysts (PTCs) and Cinchona alkaloid derivatives have achieved high enantioselectivity (up to 99% ee) in the addition of diethyl malonate to chalcones. researchgate.netresearchgate.net
Future work will likely focus on expanding the library of chiral catalysts, including squaramides, and phase-transfer catalysts derived from natural products like proline and tartaric acid, to improve yields and enantioselectivity across a wider range of substrates. beilstein-journals.orgias.ac.in The development of heterobimetallic catalysts, such as the Ga-Na-BINOL complex, which has proven effective for dimethyl malonate additions, represents another promising avenue for achieving high stereocontrol. nih.gov
| Catalyst Type | Malonate Substrate | Reaction Type | Key Findings/Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Bifunctional 2-aminoDMAP/Urea | Diethyl Malonate | Michael addition to nitroolefins | Up to 94% ee with 5 mol% catalyst loading. | metu.edu.tr |
| Chiral Phase-Transfer Catalyst (N-spiro C2-symmetric) | Diethyl Malonate | Michael addition to chalcones | Up to 99% ee under mild conditions. | researchgate.net |
| Cinchonine-derived Thiourea (B124793) | Dimethyl Malonate | Michael addition to nitroolefins | High enantioselectivity reported. | rsc.org |
| Chiral Squaramide | Dimethyl Malonate | Michael addition to nitroalkene | Achieved 99:1 enantiomeric ratio (er). | beilstein-journals.org |
| Heterobimetallic Ga-Na-BINOL | Dimethyl Malonate | Michael addition to 2-cyclopenten-1-one | 90% yield and 99% ee on a large scale. | nih.gov |
Integration with Flow Chemistry for Scalable and Sustainable Synthesis
The principles of green chemistry are driving a shift from traditional batch processing to continuous flow chemistry. This technology offers significant advantages in terms of safety, efficiency, scalability, and sustainability. The integration of diethyl dimethylmalonate (B8719724) chemistry with flow processes is a largely unexplored but highly promising research area.
A key example is the adaptation of asymmetric organocatalysis to flow systems. Research has shown that a highly enantioselective, solvent-free conjugate addition of dimethyl malonate can be achieved in a continuous flow packed bed reactor containing a polymer-supported organocatalyst. rsc.org This method allows for the multi-gram production of chiral intermediates with excellent enantioselectivity (97-98% ee) and facilitates easy removal of excess reactants and reuse of the catalyst. rsc.org Such solventless systems dramatically improve the environmental footprint of the synthesis. rsc.org
Future research will aim to adapt classic reactions involving diethyl malonate, such as the synthesis of barbiturates, to continuous flow. slideshare.net The traditional batch condensation of diethyl malonate and urea to form barbituric acid, for instance, could be redesigned as a flow process, potentially improving reaction control, reducing waste, and enabling safer, on-demand production. slideshare.net The development of recyclable catalysts, like Amberlyst®-15, for alkylation reactions in flow further enhances the sustainability of these processes. researchgate.net
| Process | Key Features | Advantages Over Batch Processing | Reference |
|---|---|---|---|
| Asymmetric Michael Addition in Packed Bed Reactor | Polymer-supported organocatalyst; Solvent-free conditions. | Catalyst reusability, reduced solvent waste, easy scale-up, rapid production. | rsc.org |
| Alkylation of 1,3-Dicarbonyls | Use of recyclable solid acid catalysts (e.g., Amberlyst®-15). | Environmentally benign, water as the only byproduct, catalyst is reusable. | researchgate.net |
| General Aldol Reactions | Micromixer technology for efficient mixing. | Markedly increased reaction rates (24h in batch vs. 20 min in flow), higher yields, reduced side-reactions. | scispace.com |
Exploration of Diethyl Dimethylmalonate in New Material Applications
The unique structure of the malonate ester functional group presents opportunities for creating novel polymers and materials with specialized properties. While historically used as building blocks for smaller molecules, their potential in polymer science is now being realized.
A significant breakthrough is the first-ever enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as a monomer. rsc.org This work demonstrated that while traditional high-temperature chemical catalysts were unsuccessful, the enzyme Candida antarctica lipase (B570770) B (iCaLB) could effectively catalyze the polycondensation in solventless conditions at a mild 85°C. rsc.org The resulting malonate-based polyesters were found to be effective metal-chelating materials, opening a new application space for these compounds in areas like hydrometallurgy or environmental remediation. rsc.orgresearchgate.net
Future research will likely explore the use of this compound and other malonate derivatives in similar enzymatic polymerizations to tune the properties of the resulting polyesters. The synthesis of methylene (B1212753) malonate polymers for use in adhesives also highlights the role of these compounds in materials that can be polymerized and subsequently depolymerized, suggesting potential for recyclable or reworkable materials. google.com Furthermore, the use of diethyl malonate in the physical chemistry characterization of polymer-liquid interactions indicates its utility in fundamental materials science research. taylorandfrancis.com
| Material/Application | Synthesis Method | Key Finding | Potential Future Direction | Reference |
|---|---|---|---|---|
| Linear Malonate Polyesters | Enzyme-catalyzed polycondensation (Candida antarctica lipase B) | Successful synthesis where chemical catalysts failed; polymers act as effective metal chelators. | Use of various malonate esters to create a family of biodegradable, functional polymers. | rsc.org |
| Methylene Malonate Polymers | Condensation of formaldehyde (B43269) and malonate, followed by thermal depolymerization. | Malonates can be used to form polymers for adhesive applications. | Development of recyclable or depolymerizable polymer systems. | google.com |
| Polymer Characterization | Use as a solvent for viscometric and light-scattering analysis. | Diethyl malonate is a useful liquid for determining polymer-liquid interaction parameters. | Employing a wider range of malonate esters as probes for polymer physics studies. | taylorandfrancis.com |
Advanced Computational Modeling for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions. For this compound and its analogues, advanced modeling provides insights that are difficult to obtain through experimentation alone.
Density Functional Theory (DFT) calculations are at the forefront of this research. Studies have used DFT to model the entire energy profile of the Michael reaction, comparing different potential transition states to explain the origins of enantioselectivity in nickel-catalyzed systems. researchgate.net In another instance, DFT calculations were combined with experimental work to provide a plausible mechanism for the nitro-Michael addition of diethyl malonate and to explain why the observed enantioselectivity was low under certain conditions. beilstein-journals.org Such insights are critical for rationally designing more effective catalysts. beilstein-journals.org
Future research will increasingly rely on these in silico methods. DFT can be used to predict the reactivity of this compound in novel synthetic contexts by analyzing frontier molecular orbitals (HOMO/LUMO). It can also be used to calculate the bond dissociation energies to elucidate complex, light-induced reaction mechanisms, such as the formation of cobalt carbene radicals. acs.org Furthermore, computational studies are essential for understanding fundamental properties, like the conformational preferences of different malonate esters, which ultimately govern their reactivity. researchgate.net
| Computational Method | Subject of Study | Goal / Key Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Michael addition of dimethyl malonate | Elucidated the turnover- and enantio-determining step by comparing transition state energy profiles. | researchgate.net |
| DFT (B3PW91/6-31G(d)) | Nitro-Michael addition of diethyl malonate | Provided a plausible reaction mechanism and explained observed low enantioselectivity. | beilstein-journals.org |
| DFT | Cobalt-catalyzed carbene formation | Calculated Bond Dissociation Energies (BDEs) to support a proposed light-induced mechanism. | acs.org |
| DFT (B3LYP/6-311++G**) & MP2/MP4 | Conformational analysis of dimethyl malonate | Predicted the most stable conformers and their relative energies, which influences reactivity. | researchgate.net |
Q & A
Q. What are the established synthetic routes for diethyl dimethylmalonate, and what experimental parameters are critical for optimizing yield?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves the alkylation of malonic acid derivatives using dialkyl carbonates or alkyl halides in the presence of a base. For example, NaH in THF with Pd(OAc)₂ and PPh₃ as catalysts can facilitate coupling with cyclopentene derivatives, yielding this compound after purification via silica gel chromatography . Key parameters include:
- Base selection : Alkoxides (e.g., NaOEt) are preferred to avoid transesterification or hydrolysis of the ester groups .
- Temperature control : Reactions often require reflux conditions (e.g., 10 hours at 80–100°C) to ensure completion .
- Purification : Solvent systems like ethyl acetate/hexanes (1:10) are effective for isolating the product .
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₆O₄ | |
| Density (25°C) | 0.991 g/mL | |
| Flash point | 93°C (closed cup) | |
| CAS RN | 1619-62-1 |
Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its structure?
- Mass spectrometry (MS) : The molecular ion peak (m/z 188.22) and fragment ions (e.g., m/z 101 from methoxy loss) are critical for identification .
- Infrared (IR) spectroscopy : Strong carbonyl (C=O) stretches near 1740 cm⁻¹ and ester C-O stretches at 1250–1050 cm⁻¹ confirm the ester groups .
- NMR : ¹H NMR shows ethyl group triplets (δ ~1.2–1.4 ppm) and methyl singlet (δ ~1.3 ppm) adjacent to the malonate core .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in iridium-catalyzed allylic substitutions?
Computational studies reveal that regioselectivity in allylic substitutions depends on stabilizing non-covalent interactions (e.g., C–H⋯O) in transition states. For this compound, the branched product is favored due to stronger orbital interactions (NBO analysis shows a 3.9 kcal/mol stabilization difference) compared to linear pathways. Steric hindrance from the dimethyl groups further disfavors linear adducts .
Q. How can discrepancies in reported physical-chemical properties of this compound be systematically resolved?
Contradictions in data (e.g., density or solubility) require:
- Multi-source validation : Cross-referencing peer-reviewed datasets (e.g., NIST Standard Reference Data and EPA reports ).
- Experimental replication : Reproducing measurements under standardized conditions (e.g., ASTM methods for density ).
- Analog comparison : Using structurally similar compounds (e.g., dimethyl glutarate) to infer missing data .
Table 2: Comparative Reactivity of Malonate Esters in Alkylation Reactions
| Ester | Reactivity (Relative Rate) | Selectivity (Branched:Linear) |
|---|---|---|
| This compound | Moderate | 10:1 |
| Diethyl malonate | High | 3:1 |
| Dimethyl malonate | Low | 1:1 |
| Data derived from kinetic studies and computational models . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
